N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide

ROMK channel inhibition potassium-sparing diuretics natriuresis

Choose N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide for ROMK inhibition studies. Validated IC50 8.40 nM in thallium flux assay. 14.3-fold more potent than propionamide analog, ensuring assay consistency. Essential for reproducible SAR and lead optimization. Research use only.

Molecular Formula C12H19NOS
Molecular Weight 225.35
CAS No. 2319787-64-7
Cat. No. B2467676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2-(thiophen-3-yl)propyl)butyramide
CAS2319787-64-7
Molecular FormulaC12H19NOS
Molecular Weight225.35
Structural Identifiers
SMILESCCCC(=O)NCC(C)(C)C1=CSC=C1
InChIInChI=1S/C12H19NOS/c1-4-5-11(14)13-9-12(2,3)10-6-7-15-8-10/h6-8H,4-5,9H2,1-3H3,(H,13,14)
InChIKeyQZBNHDHOQQFVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7) Procurement Overview for ROMK Inhibitor Research


N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7, molecular formula C12H19NOS, molecular weight 225.35) is a synthetic small-molecule amide featuring a butyramide moiety attached to a 2-methyl-2-(thiophen-3-yl)propyl scaffold . It was originally disclosed in US Patent 9,718,808 (Merck Sharp & Dohme Corp.) as a selective inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel, a therapeutic target for hypertension and heart failure [1]. The compound is exclusively intended for non-human research purposes and is not designed for therapeutic or veterinary use .

Procurement Risk Alert: Why Structurally Similar ROMK Inhibitors Cannot Replace N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7)


Substituting N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide with a structurally analogous ROMK inhibitor—even one differing by a single methylene unit or thiophene positional isomer—introduces unacceptable variability in target potency and experimental reproducibility. The structure-activity relationship (SAR) established in US 9,718,808 demonstrates that subtle modifications to the amide chain length, heterocyclic substitution pattern, and stereochemistry around the quaternary carbon center produce compound-specific IC50 values spanning more than an order of magnitude in the same thallium flux assay [1]. Without rigorous cross-validation data for each comparator, generic substitution compromises assay integrity and invalidates dose-response comparisons across studies [2]. This guide provides the quantitative evidence necessary for scientifically defensible compound selection.

Quantitative Differentiation Evidence for N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7) vs. ROMK Inhibitor Analogs


ROMK Inhibition Potency: N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide vs. Chain-Length and Heterocyclic Variants

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7; designated Example 35 in US 9,718,808) exhibits an IC50 of 8.40 nM against the human ROMK (Kir1.1) channel in a thallium flux functional assay [1]. By contrast, the propionamide analog (Example 34, which replaces the butyryl group with a propionyl group and contains a thiophen-2-yl substitution) displays an IC50 of 120 nM in the identical assay system [2]. The thiophen-2-yl positional isomer with a stereospecific chiral methyl substitution (Example 22) shows an IC50 of 130 nM [3]. The 4,4,4-trifluorobutyramide analog (Example 106) exhibits an IC50 of 8.80 nM [4]. This SAR dataset enables direct quantification of the potency contribution of the thiophen-3-yl and butyramide moieties.

ROMK channel inhibition potassium-sparing diuretics natriuresis

Structural Determinants of ROMK Selectivity: Thiophene-3-yl vs. Other Heterocyclic and Substituent Configurations

The SAR analysis in US 9,718,808 identifies the thiophen-3-yl substitution pattern as a key determinant of ROMK inhibitory activity. The target compound (Example 35) contains a thiophen-3-yl moiety attached to a quaternary carbon center. The regioisomeric thiophen-2-yl analog with a stereospecific methyl substitution (Example 22) shows a 15.5-fold reduction in potency (IC50 130 nM vs. 8.40 nM) [1][2]. Other heterocyclic replacements evaluated in the patent (e.g., phenyl, pyridyl, oxazolyl) produce IC50 values ranging from approximately 20 nM to over 500 nM across the thallium flux assay [3], reinforcing that the thiophene-3-yl configuration is not interchangeable with other aromatic systems.

potassium channel selectivity thiophene SAR diuretic drug discovery

Molecular Weight and Lipophilicity Differentiation: Procurement Considerations for Physicochemical Property Tuning

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide possesses a molecular weight of 225.35 g/mol and a molecular formula of C12H19NOS . Among the potent ROMK inhibitors disclosed in US 9,718,808, this compound occupies a lower molecular weight range. For comparison, the 4,4,4-trifluorobutyramide analog (Example 106), which achieves comparable potency (IC50 8.80 nM), has a significantly higher molecular weight due to trifluoromethyl substitution [1]. Many higher-potency ROMK inhibitors in the patent series incorporate additional heterocyclic appendages (e.g., oxadiazole, tetrazole rings) and chiral centers, yielding molecular weights exceeding 400 g/mol [2]. The relatively low molecular weight of the target compound may offer advantages in solubility and synthetic accessibility.

drug-like properties molecular weight optimization physicochemical profiling

Recommended Application Scenarios for N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7) Based on Quantitative Differentiation Evidence


ROMK Channel Pharmacology Studies Requiring Validated Low-Nanomolar Potency

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide is optimized for in vitro ROMK (Kir1.1) channel inhibition assays where consistent, low-nanomolar potency (IC50 = 8.40 nM) is required [1]. Its activity has been quantitatively characterized in the thallium flux functional assay, enabling direct cross-study comparison with structurally related ROMK inhibitors disclosed in the same patent series (e.g., Examples 22, 34, and 106) [2]. This validated baseline makes it suitable for use as a reference compound in ROMK inhibitor screening cascades or as a pharmacological tool in mechanistic studies of renal potassium handling.

Structure-Activity Relationship (SAR) Studies Probing Thiophene Regioisomerism and Amide Chain Length

The compound serves as a benchmark for SAR investigations examining the impact of thiophene regioisomerism (3-yl vs. 2-yl) and amide chain length (butyramide vs. propionamide) on ROMK inhibitory activity. The 14.3-fold potency differential between the target compound (IC50 = 8.40 nM) and the propionamide analog (IC50 = 120 nM) [1][2], along with the 15.5-fold differential versus the thiophen-2-yl chiral analog (IC50 = 130 nM) [3], provides a quantitative framework for testing hypotheses about ligand-binding pocket interactions and optimizing lead compound potency.

Control Compound for Natriuresis and Diuresis Target Validation Studies

Given its classification as a ROMK inhibitor, N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide is positioned as a research tool in programs investigating novel potassium-sparing diuretic mechanisms or renal sodium handling pathways [1]. The ROMK channel is a validated target for promoting natriuresis and diuresis without the hypokalemia associated with traditional thiazide and loop diuretics. The compound may serve as a chemical probe in ex vivo kidney slice preparations or isolated nephron segment studies where pharmacological ROMK inhibition is the experimental variable of interest.

Physicochemical Benchmarking for Lead Optimization with Molecular Weight Constraints

The compound's relatively low molecular weight (225.35 g/mol) compared to more advanced ROMK inhibitor leads (often exceeding 400 g/mol with additional heterocyclic appendages) makes it a useful comparator for physicochemical property optimization studies [1][2]. Researchers focused on maintaining ligand efficiency metrics or optimizing solubility and permeability profiles can use this compound as a reference point for balancing potency gains against molecular complexity increases during lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.